molecular formula C36H36N2O7S B11970742 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11970742
M. Wt: 640.7 g/mol
InChI Key: CXHXGKWSVSWHTI-FDAWAROLSA-N
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Description

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as esterification, alkylation, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with different substituents. Examples might include:

  • 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-[4-(BENZYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C36H36N2O7S

Molecular Weight

640.7 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-7-methyl-3-oxo-2-[(4-phenylmethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C36H36N2O7S/c1-6-42-30-19-27(14-17-29(30)45-24(5)39)33-32(35(41)44-20-22(2)3)23(4)37-36-38(33)34(40)31(46-36)18-25-12-15-28(16-13-25)43-21-26-10-8-7-9-11-26/h7-19,22,33H,6,20-21H2,1-5H3/b31-18+

InChI Key

CXHXGKWSVSWHTI-FDAWAROLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3)C)C(=O)OCC(C)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3)C)C(=O)OCC(C)C)OC(=O)C

Origin of Product

United States

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